2-Hydroxy-3-methylbutyric acid
Overview
Description
2-Hydroxy-3-methylbutyric acid is a derivative of butyric acid, characterized by the presence of a hydroxyl group at the second carbon and a methyl group at the third carbon. It is a white solid with a melting point of 86-87°C and is soluble in dimethyl sulfoxide and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylbutyric acid can be synthesized through the chiral resolution of racemic mixtures. One method involves the use of threo-2-amino-1-p-nitrophenyl-1,3-propanediol to separate the racemic mixture into its enantiomers . The process involves forming salts with the enantiomers, which are then separated based on their solubility differences in solvents like ethyl acetate and acetone .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For instance, Lactobacillus paracasei BD5115 has been used to produce this compound, which is then isolated and purified .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methylbutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, often using reagents like thionyl chloride to form chlorides.
Major Products Formed:
Oxidation: 3-methyl-2-oxobutyric acid.
Reduction: 2-hydroxy-3-methylbutanol.
Substitution: 2-chloro-3-methylbutyric acid.
Scientific Research Applications
2-Hydroxy-3-methylbutyric acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methylbutyric acid involves its role as a metabolite in various biochemical pathways. It is known to interact with enzymes involved in the metabolism of branched-chain amino acids, particularly valine . The compound can influence the MYC signaling pathway, promoting the proliferation of intestinal epithelial cells .
Comparison with Similar Compounds
2-Hydroxy-2-methylbutyric acid: Similar in structure but with the hydroxyl group at the second carbon and a methyl group at the second carbon.
3-Hydroxy-2-methylbutyric acid: Differing in the position of the hydroxyl group.
β-Hydroxy-β-methylbutyric acid: Known for its use as a dietary supplement and its role in muscle metabolism.
Uniqueness: 2-Hydroxy-3-methylbutyric acid is unique due to its specific hydroxyl and methyl group positions, which confer distinct chemical properties and biological activities. Its role as a biomarker and its applications in various fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
2-hydroxy-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQZIDQIYUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57618-22-1 (calcium[2:1] salt) | |
Record name | 2-Hydroxyisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10863305 | |
Record name | 2-Hydroxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863305 | |
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Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-3-methylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
350 mg/mL | |
Record name | 2-Hydroxy-3-methylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4026-18-0, 600-37-3 | |
Record name | (±)-2-Hydroxyisovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4026-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (1)-2-Hydroxy-3-methylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4026-18-0 | |
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Record name | 2-Hydroxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-hydroxy-3-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.087 | |
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Record name | 2-hydroxy-3-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.544 | |
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Record name | 2-HYDROXYISOVALERIC ACID | |
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Record name | 2-Hydroxy-3-methylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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